1H-Indole-5-sulfonamide

Descripción general

Descripción

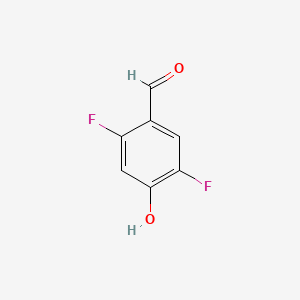

1H-Indole-5-sulfonamide is a chemical compound with the CAS Number: 3074-27-9 . It has a molecular weight of 196.23 . The compound is usually stored at room temperature and appears as a powder .

Synthesis Analysis

Sulfonamide-based indole derivatives, including 1H-Indole-5-sulfonamide, can be synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized sulfonamide-based indole derivatives can be confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

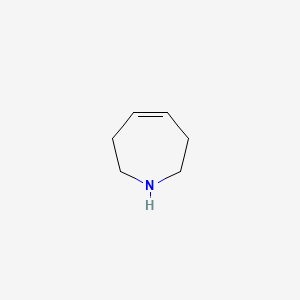

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Chemical Reactions Analysis

The sulfonamide analogs of indole, referred to as sulfa medicines, have been produced and exhibit strong antimicrobial actions . These compounds are synthesized using a variety of techniques .Physical And Chemical Properties Analysis

1H-Indole-5-sulfonamide has a melting point of 203-208°C . It is a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Aplicaciones Científicas De Investigación

Antimicrobial Activity

1H-Indole-5-sulfonamide: derivatives have been synthesized and exhibit potent antimicrobial actions. These compounds have been tested against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives show significant activity against Staphylococcus aureus and Klebsiella pneumoniae . The ability to combat these bacteria is crucial given the rise of antimicrobial resistance, which is a major global health risk.

Anticancer Properties

The indole moiety, particularly when combined with a sulfonamide group, has shown promise in anticancer research. Indole-sulfonamide derivatives have been reported to possess anticancer activities, potentially offering new avenues for the development of cancer therapeutics . The specific mechanisms by which these compounds exert their effects are an active area of research, with the potential to target various cancer pathways.

Antitubercular Effects

Tuberculosis remains a significant global health challenge, and indole-sulfonamide compounds have demonstrated antitubercular properties. This suggests their potential use in developing new treatments for tuberculosis, especially in the face of drug-resistant strains of the bacteria .

Antidiabetic Activity

Indole-sulfonamide derivatives have also been explored for their antidiabetic properties. These compounds could play a role in managing diabetes by influencing blood glucose levels or insulin activity . The exploration of these derivatives could lead to novel treatments for diabetes.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of indole-sulfonamide derivatives make them candidates for the development of new pain management and anti-inflammatory drugs . Their effectiveness in reducing inflammation could be beneficial in treating various chronic inflammatory diseases.

Enzyme Inhibition

Indole-sulfonamides have been identified as inhibitors of certain enzymes, such as carbonic anhydrases (CAs). They have shown efficiency in inhibiting both α- and β-CAs from several species, which is significant for conditions where enzyme activity needs to be regulated .

Safety And Hazards

Direcciones Futuras

The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

Propiedades

IUPAC Name |

1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRVXABSFUGFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616953 | |

| Record name | 1H-Indole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-5-sulfonamide | |

CAS RN |

3074-27-9 | |

| Record name | 1H-Indole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1H-Indole-5-sulfonamide derivatives primarily target carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. [, ] These compounds act by binding to the zinc ion within the CA active site, mimicking the natural substrate's binding mode. [] This interaction effectively blocks the enzyme's catalytic activity, preventing the reversible hydration of carbon dioxide. [] Inhibiting specific CA isoforms, such as tumor-associated human carbonic anhydrase IX and XII, can disrupt tumor growth and progression. [, ]

ANone: This question cannot be answered from the provided abstracts. The abstracts discuss a range of 1H-Indole-5-sulfonamide derivatives with diverse substituents, making it impossible to provide a single molecular formula, weight, or specific spectroscopic data for a generic "1H-Indole-5-sulfonamide" structure.

ANone: The provided abstracts primarily focus on the biological activity and structure-activity relationships of 1H-Indole-5-sulfonamide derivatives. They do not provide detailed information regarding material compatibility, stability under various conditions, or broader performance and applications beyond their role as enzyme inhibitors.

A: The provided abstracts focus on the inhibitory properties of 1H-indole-5-sulfonamide derivatives against enzymes like CAs, rather than their catalytic properties. These compounds are not catalysts themselves but function by hindering the catalytic activity of their target enzymes. [, ] Their selectivity towards different CA isoforms varies depending on the specific substituents on the 1H-indole-5-sulfonamide scaffold. [, ]

A: Computational chemistry, particularly molecular modeling, plays a crucial role in understanding the binding interactions of 1H-indole-5-sulfonamide derivatives with their targets. [, ] Studies utilize molecular docking simulations to predict and visualize how these compounds bind within the active site of enzymes like CAs. [] This approach helps researchers rationalize the observed inhibitory activities and design more potent and selective inhibitors. [, ] While the abstracts do not explicitly mention QSAR model development, these modeling studies often contribute to establishing structure-activity relationships, which form the basis for QSAR.

A: Structural modifications significantly impact the activity, potency, and selectivity of 1H-indole-5-sulfonamide derivatives. [, , ] Researchers have synthesized various analogs with different substituents on the core scaffold, exploring their effects on enzyme inhibition. [, ] For example, introducing a pyridinium moiety can enhance selectivity towards tumor-associated CA isoforms IX and XII. [] Similarly, incorporating specific groups, like the propargylamine moiety found in selegiline, can influence their multi-target activity against enzymes like monoamine oxidase and caspase-3. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)

![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)

![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)